Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-{[2-(prop-2-EN-1-yloxy)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
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Overview
Description
Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-{[2-(prop-2-EN-1-yloxy)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolopyrimidine core, making it a subject of interest for chemists and researchers.
Preparation Methods
The synthesis of Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-{[2-(prop-2-EN-1-yloxy)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves multiple steps, including the formation of the thiazolopyrimidine core and subsequent functionalization. The synthetic route typically starts with the preparation of the thiazole ring, followed by the introduction of the pyrimidine moiety. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-{[2-(prop-2-EN-1-yloxy)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups attached to the thiazolopyrimidine core.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential applications as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways. In industry, it may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-{[2-(prop-2-EN-1-yloxy)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
When compared to similar compounds, Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-{[2-(prop-2-EN-1-yloxy)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate stands out due to its unique thiazolopyrimidine core and the specific functional groups attached to it. Similar compounds include other thiazolopyrimidine derivatives, which may have different substituents and, consequently, different properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C30H32N2O6S |
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Molecular Weight |
548.7 g/mol |
IUPAC Name |
ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-[(2-prop-2-enoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C30H32N2O6S/c1-6-16-38-22-13-11-10-12-20(22)18-25-28(33)32-27(21-14-15-23(35-7-2)24(17-21)36-8-3)26(29(34)37-9-4)19(5)31-30(32)39-25/h6,10-15,17-18,27H,1,7-9,16H2,2-5H3/b25-18- |
InChI Key |
BAMPBVUSMDJVHV-BWAHOGKJSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)/C(=C/C4=CC=CC=C4OCC=C)/S3)C)C(=O)OCC)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC=CC=C4OCC=C)S3)C)C(=O)OCC)OCC |
Origin of Product |
United States |
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